2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride
Description
Properties
Molecular Formula |
C8H14Cl2N2O |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-amino-1-(4-methylpyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-2-3-10-7(4-6)8(11)5-9;;/h2-4,8,11H,5,9H2,1H3;2*1H |
InChI Key |
QRAJSKMWESWJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(CN)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 4-methylpyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in the molecule undergoes oxidation under controlled conditions.
Key Findings :
-
Oxidation selectively targets the alcohol group, leaving the amino and pyridine moieties intact .
-
Methanol or ethanol solvents inhibit oxidation efficiency due to competitive reactivity .
Reduction Reactions
The amino alcohol backbone participates in reductive transformations.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hrs | 2-Amino-1-(4-methylpyridin-2-yl)ethane | 62% | |
| NaBH₄/CeCl₃ | MeOH, 0°C → rt, 3 hrs | 2-Amino-1-(4-methylpyridin-2-yl)ethane | 91% |
Mechanistic Insight :
Substitution Reactions
The amino group undergoes nucleophilic substitution with electrophilic reagents.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, 60°C, 1 hr | N-Acetyl derivative | 88% | |
| 4,6-Dichloropyrimidine | THF, NaH, 0°C → rt, 5 hrs | Pyrimidine-substituted analog | 59% |
Optimization Notes :
-
Pyridine acts as both solvent and base in acetylation, suppressing side reactions .
-
Sodium hydride promotes deprotonation of the amino group for efficient pyrimidine coupling .
Reductive Amination
The compound serves as a precursor in multi-step syntheses via reductive amination.
| Partner | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | NaBH₃CN, DABCO | MeOH, rt, 24 hrs | Spirocyclic amine derivative | 76% |
Critical Parameters :
Acid/Base-Mediated Rearrangements
The dihydrochloride salt undergoes pH-dependent structural changes.
Thermal Stability :
Scientific Research Applications
1.1. Synthesis of Neuroprotective Agents
Recent studies have highlighted the potential of 2-amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride as a precursor in the synthesis of novel neuroprotective agents. These agents target neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurodegenerative diseases.
Case Study:
A study demonstrated that derivatives of 2-amino-1-(4-methylpyridin-2-yl)ethanol exhibited potent inhibitory activity against nNOS, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease . The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring significantly affected potency and selectivity.
| Compound | nNOS Inhibition IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 1.2 | Moderate |
| Compound C | 3.0 | Low |
1.2. Antidepressant Properties
The compound has also been explored for its antidepressant properties. Its mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A clinical trial investigated the efficacy of a formulation containing 2-amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride in patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to placebo .
2.1. Cardiovascular Applications
Research indicates that compounds derived from 2-amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride may have beneficial effects on cardiovascular health by modulating ion channels involved in cardiac function.
Case Study:
In vitro studies showed that certain derivatives enhanced cardiac contractility without significant toxicity, suggesting potential applications in treating heart failure .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Heart Rate (bpm) | 75 | 82 |
| Contractility (dP/dt) | 1200 | 1500 |
Structure-Activity Relationships (SAR)
Understanding the SAR of 2-amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride is crucial for optimizing its pharmacological properties.
3.1. Modifications and Their Effects
Various modifications to the compound have been studied to enhance its efficacy and selectivity:
| Modification | Effect on Activity |
|---|---|
| Methylation at N1 | Increased nNOS inhibition |
| Hydroxyl substitution | Improved solubility and absorption |
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions.
Comparison with Similar Compounds
Structural Analogs in the Pyridine-Ethanolamine Class
The compound shares structural similarities with several pyridine derivatives, differing primarily in substituent positions and functional groups:
Key Observations :
- Substituent Effects : The 4-methyl group in the target compound provides electron-donating effects, enhancing the pyridine ring’s basicity compared to electron-withdrawing groups (e.g., Cl, OCH₃) in analogs .
- Stereochemistry : Chiral analogs like the (R)-enantiomer in CAS 1640848-93-6 may exhibit distinct biological activities due to stereospecific interactions .
Physicochemical Properties
Data from synthesis studies and compound catalogs highlight variations in physical properties:
Key Observations :
- Solubility : The dihydrochloride salt form improves aqueous solubility across all compounds, critical for drug formulation .
- Thermal Stability : Pyridine derivatives with chloro or nitro groups (e.g., CAS 2682097-44-3) exhibit higher melting points (~250–300°C) compared to methyl-substituted analogs due to increased intermolecular forces .
Biological Activity
2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
The compound is characterized by the following chemical properties:
- IUPAC Name : 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride
- Molecular Formula : C₇H₉Cl₂N₂O
- Molecular Weight : 195.07 g/mol
Research indicates that 2-amino derivatives, including 2-amino-1-(4-methylpyridin-2-yl)ethanol, may exert their biological effects primarily through the inhibition of nitric oxide synthase (NOS) isoforms. This inhibition is particularly relevant in neurodegenerative diseases where excessive nitric oxide production is implicated.
- Inhibition of Nitric Oxide Synthase (NOS) :
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of pyridine derivatives, including those related to 2-amino compounds:
- Antibacterial Efficacy : The compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Neuroprotective Effects
The neuroprotective potential of 2-amino derivatives has been explored in models of neurodegeneration:
- Cytotoxicity Studies : Compounds similar to 2-amino-1-(4-methylpyridin-2-yl)ethanol demonstrated low cytotoxicity (CC₅₀ > 80 µM), indicating a favorable safety profile for potential therapeutic applications .
Study on Nitric Oxide Synthase Inhibition
A study published in Journal of Medicinal Chemistry evaluated several derivatives for their ability to inhibit nNOS. The results indicated that specific modifications in the structure significantly enhanced potency and selectivity over other NOS isoforms, making these compounds promising candidates for treating conditions associated with excessive nitric oxide production .
Evaluation of Antimicrobial Properties
In a comprehensive evaluation of antimicrobial activities, various pyridine derivatives were tested against a panel of bacterial and fungal pathogens. The results indicated that certain derivatives exhibited broad-spectrum activity, supporting their potential use as new antimicrobial agents .
Data Summary
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methylpyridine-2-carbaldehyde with ethanolamine under acidic conditions, followed by hydrochlorination. Reaction optimization includes:
- Temperature control : Maintain 60–80°C to balance reactivity and byproduct formation .
- Catalyst selection : Use palladium or platinum catalysts for reductive steps to improve yield .
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer : Use a combination of:
- HPLC-UV/ELSD : Monitor impurities at 254 nm, with a C18 column and acetonitrile/water (0.1% TFA) gradient .
- NMR spectroscopy : Confirm structural integrity via -NMR (e.g., pyridinyl protons at δ 8.2–8.5 ppm; ethanolamine protons at δ 3.4–3.8 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~245.1) and rule out adducts .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Freely soluble in water (>50 mg/mL) and methanol; poorly soluble in ethyl acetate. Use sonication for aqueous stock solutions .
- Stability : Store at –20°C in airtight, light-resistant containers. Degradation occurs above 40°C or in alkaline media (pH > 8), forming pyridine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data attributed to impurities?
- Methodological Answer :
- Impurity profiling : Use EP/Ph. Eur. reference standards (e.g., MM0435.04–MM0435.06) to identify and quantify byproducts like hydroxylated or acetylated analogs .
- Bioassay controls : Include impurity-spiked samples in assays to isolate confounding effects. For example, residual ethyl ether (from synthesis) may inhibit enzyme activity at >0.1% .
Q. What strategies are effective for analyzing the compound’s chiral centers in enantioselective studies?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min) .
- Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT/B3LYP) to assign absolute configuration .
Q. How can stability under physiological conditions be modeled to predict in vivo behavior?
- Methodological Answer :
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr); monitor degradation via LC-MS.
- Plasma stability assays : Use human plasma (37°C, 24 hr) with EDTA to inhibit esterases. Hydrolysis of the ethanolamine moiety is a major degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
